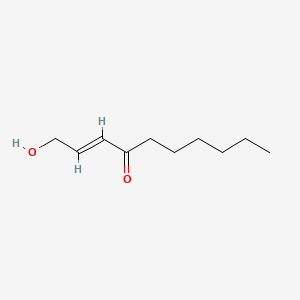
1-Hydroxy-2-decen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-decen-4-one is an organic compound with the molecular formula C10H18O2. It is a volatile organic compound that is often studied for its unique chemical properties and potential applications in various fields. This compound is characterized by a hydroxyl group attached to a decene chain, making it a valuable subject for research in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-decen-4-one can be synthesized through several methods. One common approach involves the aldol condensation of decanal with acetone, followed by selective reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: 1-Hydroxy-2-decen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcohol solvent.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Formation of 2-decen-4-one or 2-decen-4-oic acid.
Reduction: Formation of 1-decanol.
Substitution: Formation of 1-chloro-2-decen-4-one or 1-bromo-2-decen-4-one.
科学的研究の応用
1-Hydroxy-2-decen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of 1-Hydroxy-2-decen-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
類似化合物との比較
1-Decene: A hydrocarbon with a similar decene chain but lacking the hydroxyl group.
1-Decanol: A saturated alcohol with a similar carbon chain but fully hydrogenated.
2-Decenal: An aldehyde with a similar carbon chain but different functional group.
Uniqueness: 1-Hydroxy-2-decen-4-one is unique due to the presence of both a hydroxyl group and a decene chain, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
108602-33-1 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(E)-1-hydroxydec-2-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8,11H,2-5,7,9H2,1H3/b8-6+ |
InChIキー |
JRGBPJNFNNBUGE-SOFGYWHQSA-N |
異性体SMILES |
CCCCCCC(=O)/C=C/CO |
正規SMILES |
CCCCCCC(=O)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















